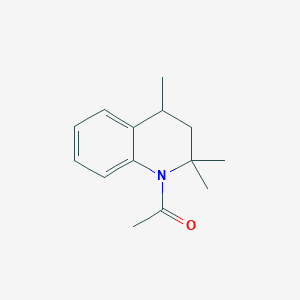![molecular formula C19H21ClO4 B5138311 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde](/img/structure/B5138311.png)
4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde, also known as CMPEB, is a chemical compound that has been widely studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It also inhibits the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neuronal damage. In addition, 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde is its potential therapeutic applications in the treatment of neurological disorders. It has been shown to have neuroprotective effects and to inhibit the aggregation of amyloid-beta. However, one of the limitations of 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde. One direction is to investigate its potential therapeutic applications in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to explore its mechanism of action in more detail, particularly its effects on various signaling pathways in the brain. Furthermore, the development of more water-soluble derivatives of 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde could improve its pharmacokinetic properties and increase its potential as a therapeutic agent.
In conclusion, 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde is a chemical compound that has been widely studied for its potential therapeutic applications in the treatment of neurological disorders. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde as a therapeutic agent.
Synthesis Methods
4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde can be synthesized through a multi-step process starting from 4-chloro-3-methylphenol and 3-ethoxybenzaldehyde. The synthesis involves the use of various reagents and catalysts, such as sodium hydroxide, potassium carbonate, and palladium on carbon. The final product is obtained through purification and recrystallization.
Scientific Research Applications
4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and to inhibit the aggregation of amyloid-beta, which is a hallmark of Alzheimer's disease. In addition, 4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde has been found to have anti-inflammatory and anti-oxidant properties.
properties
IUPAC Name |
4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClO4/c1-3-22-19-12-15(13-21)5-8-18(19)24-10-4-9-23-16-6-7-17(20)14(2)11-16/h5-8,11-13H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYCXQARXCHNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCCOC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5138231.png)
![N-(2,4-dimethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5138235.png)

![(9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)(2-thienyl)methanone hydrobromide](/img/structure/B5138248.png)
![5-bromo-4-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-2-phenyl-3(2H)-pyridazinone](/img/structure/B5138255.png)
![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5138278.png)
![N-(3,5-dichlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5138287.png)
![2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5138292.png)

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-methyl-3-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138305.png)
![[4-bromo-2-({3-[2-(4-methylphenyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B5138315.png)
![N-(3-methoxypropyl)-N'-[3-(methylthio)propyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5138328.png)
![N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5138333.png)
![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5138338.png)